3-(1H-Pyrrol-1-yl)indolin-2-one
Overview
Description
3-(1H-Pyrrol-1-yl)indolin-2-one is a heterocyclic compound that features both an indole and a pyrrole ring system. This compound is of significant interest due to its potential biological activities and its role as a building block in organic synthesis. Indole derivatives are known for their presence in natural products and pharmaceuticals, making them crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
A high-yielding, environmentally benign protocol has been developed for the synthesis of 3-(1H-Pyrrol-1-yl)indolin-2-one using a Lewis acid surfactant combined catalyst in water. This method involves the reaction of variously substituted isatins and trans-4-hydroxy-L-proline catalyzed by scandium tris(dodecylsulfate) at 80°C, achieving a 98% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as aqueous media and environmentally friendly catalysts, is emphasized to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrol-1-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the indole or pyrrole rings, leading to different structural analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-ones and pyrrole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-(1H-Pyrrol-1-yl)indolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-1-yl)indolin-2-one involves its interaction with various molecular targets, such as enzymes and receptors. The indole and pyrrole rings allow the compound to bind to specific sites, modulating biological pathways and exerting its effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
3-(1H-Pyrrol-3-yl)indolin-2-one: A structural analog with a different substitution pattern on the pyrrole ring.
Indole-2-carboxylic acid: Another indole derivative with different functional groups
Uniqueness
3-(1H-Pyrrol-1-yl)indolin-2-one is unique due to its combined indole and pyrrole ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-pyrrol-1-yl-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)13-12/h1-8,11H,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGWUWFDIBQIBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461587 | |
Record name | 3-(1H-Pyrrol-1-yl)indolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16176-35-5 | |
Record name | 3-(1H-Pyrrol-1-yl)indolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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